Home > Products > Screening Compounds P26935 > N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide
N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide -

N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

Catalog Number: EVT-4042610
CAS Number:
Molecular Formula: C15H15Cl2N3O
Molecular Weight: 324.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

Compound Description: MDL-899 is a new long-acting antihypertensive vasodilator that lowers blood pressure in hypertensive rats and dogs. It exhibits a slow onset of action (peak effect at 3 hours) and a long duration of action (more than 7 hours) after oral or intravenous administration. [, ] MDL-899 primarily acts on systemic arterioles, causing dilation and reducing total peripheral resistance. It also leads to increases in heart rate, cardiac output, cardiac work, and myocardial contractility due to a reflex increase in sympathetic drive in response to the blood pressure fall. [] Studies indicate that MDL-899 is slower in onset and longer-lasting than hydralazine, lacks adrenergic system stimulation, is less toxic, and is non-mutagenic. []

Hydralazine

Compound Description: Hydralazine is a well-known antihypertensive vasodilator that also acts primarily on systemic arterioles to produce dilation. [] It exhibits a faster onset of action but a shorter duration compared to MDL-899. [] Hydralazine is known to have side effects such as adrenergic system stimulation, toxicity, and mutagenicity. []

Relevance: While not sharing direct structural similarity with N'-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide, hydralazine is discussed in the context of MDL-899's development as a safer and longer-acting alternative. [, ] This highlights the importance of exploring novel chemical structures with similar antihypertensive properties while minimizing undesirable effects.

(Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione (2)

Compound Description: Compound 2, a thiazolidine-2,4-dione derivative, was identified as a potential glutaminase inhibitor through high-throughput screening. [] It exhibits inhibitory activity against both kidney-type glutaminase (KGA) and glutaminase C (GAC) but shows less potency against glutaminase B (GAB). [] Further investigations on compound 2 and its derivatives demonstrated their in vitro cellular activity in inhibiting cell growth, clonogenicity, and cellular glutamate production. [] Additionally, compound 2 displayed favorable pharmacokinetic properties and reduced tumor size in a mouse xenograft model of human pancreatic cancer. []

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound was identified as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro) through a computational docking approach followed by experimental validation. [] It exhibited an IC50 value of 19 ± 3 μM against 3CLpro. [] This compound represents a novel pyrimidinetrione-based scaffold for 3CLpro inhibitors. []

Properties

Product Name

N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

IUPAC Name

N-[(E)-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]acetamide

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C15H15Cl2N3O/c1-9-6-12(8-18-19-11(3)21)10(2)20(9)15-7-13(16)4-5-14(15)17/h4-8H,1-3H3,(H,19,21)/b18-8+

InChI Key

XJHXURVYLFHGBK-QGMBQPNBSA-N

SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NNC(=O)C

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.